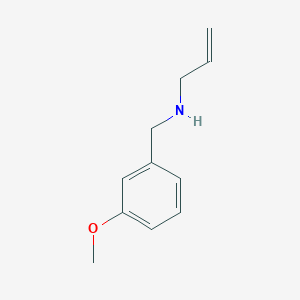

N-(3-Methoxybenzyl)-2-Propen-1-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine can be achieved through several methods, including the Wittig reaction and Horner-Emmons-Wittig reaction. These methods have been noted for their efficiency and simplicity, allowing for the production of high-purity compounds suitable for industrial applications. The process typically involves reacting starting materials under alkaline conditions, yielding the desired amine with minimal use of toxic reagents .

Antimicrobial Properties

Research indicates that N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural similarity to known antimicrobial agents positions it as a potential lead compound in drug discovery aimed at combating resistant bacterial strains .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in the context of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests that it could be developed into multitarget drugs aimed at treating cognitive decline associated with Alzheimer's disease .

Material Science Applications

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is also being explored for its utility in material science, particularly as a precursor for synthesizing functional polymers and advanced materials. Its unique chemical structure allows it to serve as a building block for creating new materials with tailored properties, such as enhanced thermal stability and mechanical strength .

Case Study: Synthesis of Cinnamic Derivatives

A study focused on the synthesis of cinnamic acid derivatives, including N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, demonstrated its effectiveness as a scaffold for developing new compounds with improved pharmacological profiles. The derivatives showed promising results in biological assays related to oxidative stress and neuroprotection .

Case Study: Antimicrobial Activity Evaluation

In another case study, the antimicrobial efficacy of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine was evaluated against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use in formulating new antimicrobial agents .

Wirkmechanismus

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

Biologische Aktivität

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, also known as a derivative of methoxyphenyl compounds, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-amine backbone with a methoxyphenyl substituent, which is significant for its biological activity. The methoxy group enhances electron density on the aromatic ring, potentially improving interaction with biological targets.

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine interacts with various molecular targets, influencing several biological pathways. These interactions can lead to:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which can alter metabolic pathways.

These mechanisms are crucial for understanding its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 - 12 mg/mL |

| Escherichia coli | 6 - 12 mg/mL |

| Klebsiella pneumoniae | 6 - 12 mg/mL |

| Pseudomonas aeruginosa | 6 - 12 mg/mL |

| Candida albicans | 6 - 12 mg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar methoxy-substituted phenyl compounds exhibit selective antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.1 - 11 |

| RD | 1 - 100 |

| BxPC-3 | 0.5 - 100 |

These results demonstrate the potential of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine in cancer therapy by selectively targeting cancer cells while sparing normal cells .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study focused on the synthesis and evaluation of N-substituted derivatives showed that compounds similar to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine exhibited higher antibacterial activities compared to standard drugs. The research highlighted the significance of the methoxy group in enhancing antimicrobial efficacy .

- Anticancer Evaluation : A comparative study on various derivatives revealed that those containing methoxy groups demonstrated improved binding and activity against cancer cell lines. The presence of these functional groups was linked to enhanced hydrophobic interactions, which are crucial for effective receptor binding .

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKVHKXGOEWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405927 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-68-4 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.